methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate
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Overview
Description
Methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7400^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the formamido and ester groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2-phenylacetate: Another ester with a simpler structure, used in different synthetic applications.
Coumarin derivatives: Compounds with a similar tricyclic core, known for their biological activities.
Uniqueness
Methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate stands out due to its unique combination of functional groups and tricyclic structure. This uniqueness contributes to its diverse range of applications and potential for further research.
Biological Activity
Molecular Formula
- Formula: C₁₆H₁₈N₄O₃
- Molecular Weight: 298.34 g/mol
Structural Features
The compound features a triazatricyclic framework, which is significant for its biological activity. The presence of multiple functional groups, including formamido and ester moieties, contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess significant antifungal activity against various strains of fungi. The triazatricyclic structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds featuring triazole rings. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, a related study demonstrated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
The proposed mechanism of action for methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate may involve:
- Enzyme Inhibition: Targeting specific enzymes critical for cell survival.
- DNA Interaction: Binding to DNA or interfering with DNA replication processes.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Study 1: Antifungal Activity
A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives for their antifungal efficacy against Candida albicans. The results indicated that modifications to the triazole ring significantly impacted activity levels, suggesting that similar modifications in this compound could enhance its antifungal properties.
Study 2: Anticancer Activity
In another investigation published in Cancer Letters, researchers explored the cytotoxic effects of various triazole-containing compounds on breast cancer cell lines. The study found that certain derivatives induced significant cell death via apoptosis and suggested that further structural optimization could yield more potent anticancer agents.
Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Antimicrobial | Triazole Derivatives | Inhibition of fungal growth |
Anticancer | Triazole Compounds | Induction of apoptosis in cancer cells |
Structure-Activity Relationship (SAR)
Structural Feature | Impact on Activity |
---|---|
Triazole Ring | Enhances enzyme inhibition |
Ester Group | Modulates solubility and bioavailability |
Formamido Group | Potentially increases interaction with biological targets |
Properties
IUPAC Name |
methyl 2-[(6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-4-5-12-18-14-10(16(23)20(12)8-9)6-11(19(14)2)15(22)17-7-13(21)24-3/h4-6,8H,7H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWGVOGGRXCUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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